2-Desmethyl Paliperidone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Desmethyl Paliperidone is a derivative of Paliperidone, which is an active metabolite of Risperidone. This compound is primarily used in the development and validation of analytical methods, quality control applications, and as a reference standard in pharmaceutical research .

Mechanism of Action

Target of Action

2-Desmethyl Paliperidone, also known as Paliperidone, is an atypical antipsychotic used in the treatment of schizophrenia and other schizoaffective or delusional disorders . It is the primary active metabolite of risperidone . The compound’s primary targets are central dopamine Type 2 (D2) receptors and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .

Mode of Action

The exact mechanism of action of this compound is unknown, but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that the drug binds to these receptors and blocks their activity, thereby modulating the levels of dopamine and serotonin in the brain.

Biochemical Pathways

The biochemical pathways affected by this compound involve the dopaminergic and serotonergic systems in the brain . By blocking D2 and 5HT2A receptors, the drug can alter the signaling pathways associated with these receptors, leading to changes in neurotransmitter levels and neuronal activity . This can result in the alleviation of symptoms associated with schizophrenia and other related disorders .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is slowly released and absorbed into the bloodstream . It is distributed throughout the body with an apparent volume of distribution of 487 L for oral administration and 391 L for monthly intramuscular injection . The drug is metabolized in the liver via CYP2D6 and 3A4, with minor metabolism via dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission . About 80% of the drug is excreted in the urine, with 59% as unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in neuronal firing, regulation of mitochondrial function, and movement . By blocking D2 and 5HT2A receptors, the drug can modulate neuronal activity and neurotransmitter levels in the brain, leading to changes in behavior and cognition . This can result in the reduction of symptoms associated with schizophrenia and other related disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a hydroxyl group in the Paliperidone molecule confers increased hydrophilicity to this drug compared with its parent, risperidone . This contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation . These differences can be reflected in synaptic plasticity and neuronal firing, and have been implicated in the mechanisms of mitochondrial function and movement .

Biochemical Analysis

Biochemical Properties

2-Desmethyl Paliperidone, like Paliperidone, is likely to interact with various enzymes, proteins, and other biomolecules. Paliperidone has been shown to have a high affinity for dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions play a crucial role in its therapeutic activity in schizophrenia and related disorders .

Cellular Effects

The effects of this compound on cellular processes are expected to be similar to those of Paliperidone. Paliperidone has been shown to affect neuronal firing, regulation of mitochondrial function, and movement . It also influences cell function by affecting the expression levels and phosphorylation of complex I and V proteins in synaptoneurosomal preparations of rat prefrontal cortex .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Paliperidone. Paliperidone’s therapeutic activity in schizophrenia is thought to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It also affects mitochondrial movement, protein expression, and phosphorylation .

Temporal Effects in Laboratory Settings

Studies on Paliperidone have shown that it exhibits notable metabolic side-effects that are dose-dependent . These effects are reflected in synaptic plasticity and neuronal firing and have only recently been implicated in the mechanisms of mitochondrial function and movement .

Dosage Effects in Animal Models

Studies on Paliperidone have shown that it exhibits neuroprotective effects in LPS-induced animal models of Alzheimer’s disease

Metabolic Pathways

Paliperidone is known to undergo four metabolic pathways, each accounting for up to a maximum of 6.5% of the biotransformation of the total dose . These pathways include oxidative N-dealkylation, monohydroxylation of the alicyclic ring, alcohol dehydrogenation, and benzisoxazole scission .

Transport and Distribution

It is known that drug transporters play a significant role in the pharmacokinetics of drugs, affecting their absorption, distribution, metabolism, and excretion .

Subcellular Localization

Understanding the subcellular localization of a drug is crucial as it can aid in identifying drug targets and understanding diseases linked to aberrant subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desmethyl Paliperidone involves multiple steps, starting from the precursor compounds. The key steps include:

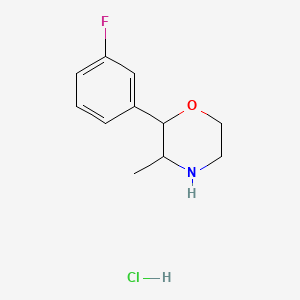

Formation of the Piperidine Ring: This involves the reaction of 6-fluorobenzo[d]isoxazole with piperidine under controlled conditions.

Hydroxylation: Introduction of the hydroxyl group at the 9th position of the pyrido[1,2-a]pyrimidin ring.

Final Assembly: Coupling of the intermediate compounds to form the final structure of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Using large reactors to carry out the multi-step synthesis.

Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Desmethyl Paliperidone undergoes several types of chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group under oxidative conditions.

Reduction: Reduction of the carbonyl group back to a hydroxyl group.

Substitution: Substitution reactions involving the fluorine atom on the benzisoxazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various derivatives of this compound with modifications at the hydroxyl or fluorine positions .

Scientific Research Applications

2-Desmethyl Paliperidone has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.

Industry: Employed in the quality control of pharmaceutical products containing Paliperidone.

Comparison with Similar Compounds

Paliperidone: The parent compound, known for its use in treating schizophrenia.

Risperidone: Another antipsychotic drug, which is metabolized to Paliperidone in the body.

Comparison:

Receptor Binding: 2-Desmethyl Paliperidone has a similar receptor binding profile to Paliperidone but differs slightly in its affinity for certain receptors.

Pharmacokinetics: The presence of the hydroxyl group in Paliperidone increases its hydrophilicity compared to Risperidone, affecting its distribution and elimination.

Therapeutic Effects: While all three compounds are used in the treatment of schizophrenia, their efficacy and side effect profiles may vary slightly due to differences in receptor binding and metabolism.

Properties

CAS No. |

1268058-08-7 |

|---|---|

Molecular Formula |

C22H25FN4O3 |

Molecular Weight |

412.465 |

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |

InChI Key |

CSQXUYGPAMNXJT-UHFFFAOYSA-N |

SMILES |

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |

Synonyms |

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)